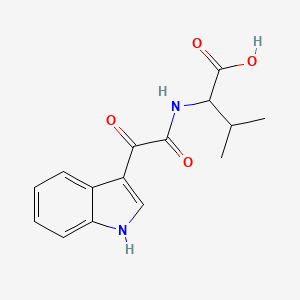
DL-N-(3-Indolyloxalyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of DL-N-(3-Indolyloxalyl)valine can be achieved through several synthetic routes. One common method involves the reaction of indole-3-acetic acid with valine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve microbial preparation techniques, which are more environmentally friendly and offer high stereo selectivity .
Análisis De Reacciones Químicas
DL-N-(3-Indolyloxalyl)valine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .
Aplicaciones Científicas De Investigación
DL-N-(3-Indolyloxalyl)valine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions and protein folding mechanisms . Additionally, it is used in the industry for the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of DL-N-(3-Indolyloxalyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to alterations in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
DL-N-(3-Indolyloxalyl)valine can be compared with other similar compounds such as DL-valine, L-valine, and indole-3-acetic acid . While DL-valine and L-valine are amino acids with similar structural properties, this compound is unique due to the presence of the indole-3-acetyl group, which imparts distinct chemical and biological properties . Indole-3-acetic acid, on the other hand, is a plant hormone that plays a crucial role in plant growth and development . The combination of these two moieties in this compound makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
97500-64-6 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-8(2)12(15(20)21)17-14(19)13(18)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,17,19)(H,20,21) |
Clave InChI |
ZNPRCYONGRYBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


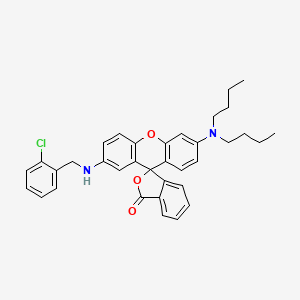
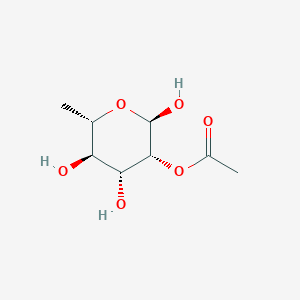



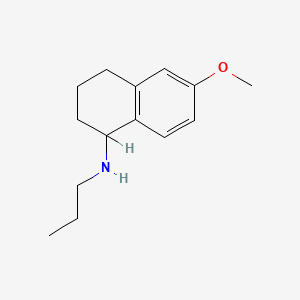
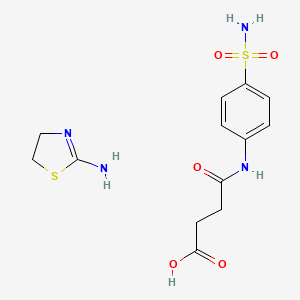
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
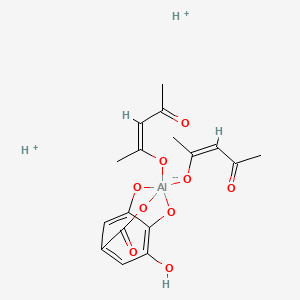

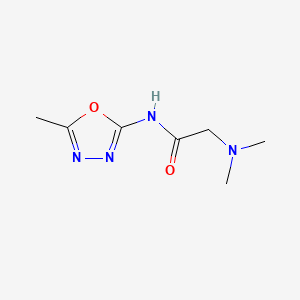
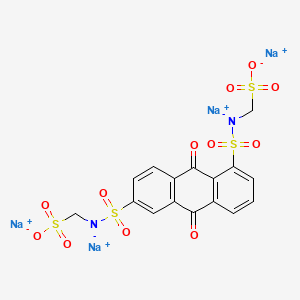
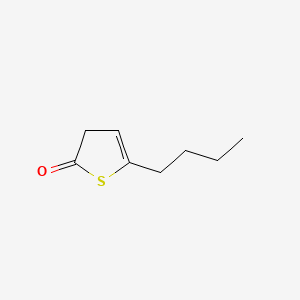
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
